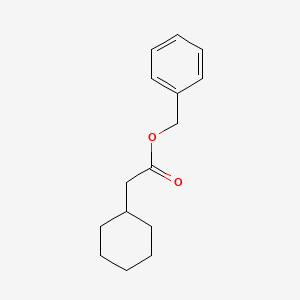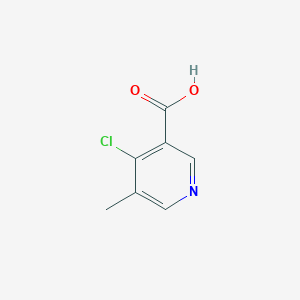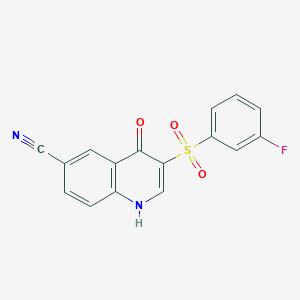![molecular formula C18H21N3O5S B2623595 {3-[(4-acetylpiperazinyl)sulfonyl]phenyl}-N-(2-furylmethyl)carboxamide CAS No. 941555-09-5](/img/structure/B2623595.png)
{3-[(4-acetylpiperazinyl)sulfonyl]phenyl}-N-(2-furylmethyl)carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{3-[(4-acetylpiperazinyl)sulfonyl]phenyl}-N-(2-furylmethyl)carboxamide is a complex organic compound with a molecular formula of C18H21N3O5S and a molecular weight of 391.44 g/mol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(4-acetylpiperazinyl)sulfonyl]phenyl}-N-(2-furylmethyl)carboxamide typically involves multiple steps, starting with the preparation of the piperazine derivative. The acetylation of piperazine is achieved using acetic anhydride under reflux conditions. The sulfonylation of the phenyl ring is carried out using sulfonyl chloride in the presence of a base such as pyridine. The final step involves the coupling of the sulfonylated phenyl derivative with the furan ring using a carboxamide linkage, which can be achieved through a condensation reaction with a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors for the acetylation and sulfonylation steps, as well as the use of automated systems for the coupling reaction. The purification of the final product can be achieved through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
{3-[(4-acetylpiperazinyl)sulfonyl]phenyl}-N-(2-furylmethyl)carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products
Oxidation: Furanone derivatives.
Reduction: Amines.
Substitution: Sulfonamide or sulfonate derivatives.
Wissenschaftliche Forschungsanwendungen
{3-[(4-acetylpiperazinyl)sulfonyl]phenyl}-N-(2-furylmethyl)carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of {3-[(4-acetylpiperazinyl)sulfonyl]phenyl}-N-(2-furylmethyl)carboxamide involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the sulfonyl group can form hydrogen bonds with biological macromolecules. The furan ring can participate in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- {3-[(4-methylpiperazinyl)sulfonyl]phenyl}-N-(2-furylmethyl)carboxamide
- {3-[(4-ethylpiperazinyl)sulfonyl]phenyl}-N-(2-furylmethyl)carboxamide
- {3-[(4-propylpiperazinyl)sulfonyl]phenyl}-N-(2-furylmethyl)carboxamide
Uniqueness
The unique combination of the acetylpiperazine, sulfonyl, and furan moieties in {3-[(4-acetylpiperazinyl)sulfonyl]phenyl}-N-(2-furylmethyl)carboxamide provides it with distinct chemical and biological properties. The acetyl group enhances its lipophilicity, the sulfonyl group increases its solubility, and the furan ring contributes to its aromaticity and potential for π-π interactions.
Eigenschaften
IUPAC Name |
3-(4-acetylpiperazin-1-yl)sulfonyl-N-(furan-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S/c1-14(22)20-7-9-21(10-8-20)27(24,25)17-6-2-4-15(12-17)18(23)19-13-16-5-3-11-26-16/h2-6,11-12H,7-10,13H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWQDWKDOQQLPAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![ethyl 1-{1-oxo-2-[(phenylcarbamoyl)methyl]-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}piperidine-4-carboxylate](/img/structure/B2623512.png)
![2-[(2S,4S)-4-Methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]acetic acid](/img/structure/B2623513.png)

![[(1-Methanesulfonylpiperidin-4-yl)methyl]urea](/img/structure/B2623517.png)

![7-Phenyl-5,6,8,9-tetrahydrodibenzo[C,H]xanthylium trifluoromethanesulfonate](/img/structure/B2623521.png)
![N-(2,4-dimethylphenyl)-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2623522.png)
![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(2,5-dimethylfuran-3-yl)methanone oxalate](/img/structure/B2623523.png)
![N-(4-fluorophenyl)-3a,6a-dimethylhexahydro-1H-1,4-methanocyclopenta[c]furan-1-carboxamide](/img/structure/B2623525.png)
![N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2623526.png)
![N-(4-methoxy-2-methylphenyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2623527.png)

![3-Chloro-2-[4-(1,2,3-thiadiazol-4-yl)phenoxy]-5-(trifluoromethyl)pyridine](/img/structure/B2623534.png)
![Ethyl {[2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetate](/img/structure/B2623535.png)
